4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Description
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core linked to a piperazine ring via two sulfonyl groups. The piperazine moiety is further substituted with a thiophen-2-ylsulfonyl group. Its synthesis typically involves sequential sulfonylation reactions, with thiophene-2-sulfonyl chloride serving as a key reagent .
Properties
Molecular Formula |
C14H14N4O4S4 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H14N4O4S4/c19-25(20,12-4-1-3-11-14(12)16-24-15-11)17-6-8-18(9-7-17)26(21,22)13-5-2-10-23-13/h1-5,10H,6-9H2 |
InChI Key |
GLXZEYKUHGSWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NSN=C32)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur monochloride or thionyl chloride.
Formation of Piperazine Derivative: The piperazine ring is introduced by reacting piperazine with thiophene-2-sulfonyl chloride under basic conditions to form the thiophene-2-ylsulfonyl-piperazine intermediate.
Coupling Reaction: The final step involves coupling the benzothiadiazole core with the thiophene-2-ylsulfonyl-piperazine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the sulfonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonyl derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the benzothiadiazole core, piperazine substituents, or sulfonyl-linked groups. Below is a detailed comparison:
Substituent Variations on the Piperazine Ring
- SC-41 (4-{[4-(2-Methyl-1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]sulfonyl}-2,1,3-benzothiadiazole): Structure: Replaces the thiophen-2-ylsulfonyl group with a 2-methylindole-substituted dihydropyridine. Activity: Exhibits Autotaxin (ATX) inhibitory activity with IC50 values of 13.6 µM (uncompetitive inhibition) .
- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Structure: Features a thiophene moiety linked via a ketone (methanone) instead of a sulfonyl group. Synthesis: Utilizes trifluoromethylphenyl-piperazine intermediates, highlighting the versatility of piperazine derivatization . Key Difference: The absence of a sulfonyl group reduces electron-withdrawing effects, which may alter binding affinity to targets like GPCRs.
4-[(4-Phenylpiperazinyl)sulfonyl]benzo[c]1,2,5-thiadiazole :
Variations in the Benzothiadiazole Core
- Thiadiazole-Linked Pyrazole Benzene Sulphonamides (e.g., 6a-o) :
- Structure : Replace benzothiadiazole with pyrazole-thiadiazole hybrids.
- Activity : Demonstrated anti-inflammatory activity in vitro, with substituents like halogens (Cl, Br) improving potency .
- Key Difference : The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance target engagement but complicate synthesis .
Sulfonyl Group Modifications
- AMG-1694 :
- Structure : Embeds the thiophen-2-ylsulfonyl-piperazine motif within a larger scaffold, including a trifluoromethyl group and morpholine.
- Application : Acts as a human GKRP (glucokinase regulatory protein) inhibitor, with crystallographic data showing interactions with sorbitol-6-phosphate .
- Key Insight : The thiophen-2-ylsulfonyl group contributes to binding specificity, as its electron-deficient sulfur atoms may engage in polar interactions with residues like Arg63 .
Structural and Functional Analysis Table
Key Research Findings
- Thiophene vs. Phenyl : Thiophen-2-ylsulfonyl groups offer improved lipophilicity and metabolic stability over phenyl analogs, as seen in AMG-1694’s pharmacokinetic profile .
- Synthetic Challenges : Multi-step sulfonylation reactions (e.g., coupling thiophene-2-sulfonyl chloride to piperazine) require careful optimization of solvents (e.g., DCM) and catalysts (e.g., Et3N) to avoid byproducts .
Biological Activity
The compound 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzothiadiazole core substituted with piperazine and thiophenesulfonyl groups, which may influence its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with bacterial and fungal cells, potentially disrupting their cellular functions.
- Anti-inflammatory Effects : The sulfonyl groups can modulate inflammatory pathways, making this compound a candidate for treating inflammatory disorders.
- Cytotoxicity Against Cancer Cells : Some derivatives of benzothiadiazole have shown promise in inhibiting cancer cell proliferation, suggesting potential anticancer properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the efficacy of various benzothiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
- Anti-inflammatory Properties : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis .
- Cytotoxicity in Cancer Models : In a recent study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating effective growth inhibition at low micromolar concentrations .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Potential Therapeutic Uses
Given its biological activity, this compound has potential applications in:
- Infectious Diseases : As an antimicrobial agent.
- Chronic Inflammatory Conditions : Due to its anti-inflammatory properties.
- Oncology : As a novel chemotherapeutic agent targeting specific cancer types.
Future Directions
Further research is warranted to explore:
- In vivo Efficacy : Animal model studies to assess therapeutic outcomes.
- Mechanistic Studies : Understanding the detailed pathways through which the compound exerts its effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
